5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Descripción
5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo-triazole core substituted with fluorophenyl and piperazine groups.
Propiedades
IUPAC Name |
5-[(3,4-difluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N5OS/c1-2-19-27-23-31(28-19)22(32)21(33-23)20(14-7-8-15(24)17(26)13-14)30-11-9-29(10-12-30)18-6-4-3-5-16(18)25/h3-8,13,20,32H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBOTTKVBMYUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of the compound 5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is Aspergillus fumigatus . This compound has shown potent inhibition of Aspergillus fumigatus growth in in vitro assays.
Mode of Action
It is known to inhibit the growth of aspergillus fumigatus, suggesting it may interfere with essential biological processes of the fungus.
Biochemical Pathways
Given its antifungal activity, it is likely that it interferes with pathways essential for the growth and survival of aspergillus fumigatus.
Result of Action
The result of the action of this compound is the inhibition of Aspergillus fumigatus growth. This suggests that it has potent antifungal activity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in vitro assays provide a controlled environment for studying its antifungal activity. .
Actividad Biológica
The compound 5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with potential pharmacological applications. Its structure suggests possible interactions with various biological targets, particularly in the realms of antimicrobial and anticancer activities.
Chemical Structure
The chemical formula for this compound is . The presence of fluorine substituents and a piperazine ring indicates potential for significant biological activity due to their influence on molecular interactions and receptor binding.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. The following sections detail findings from various studies.
Antimicrobial Activity
Studies have indicated that compounds similar to the target molecule exhibit notable antimicrobial properties. For instance, derivatives containing piperazine rings have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
- Testing Methodology : Antimicrobial efficacy was assessed using the tube dilution method against standard strains such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. aureus | 50 µg/ml |
| E. coli | 100 µg/ml |
| Candida albicans | 75 µg/ml |
The results suggest that compounds with similar structural features to our target compound can inhibit microbial growth effectively .
Anticancer Activity
The anticancer potential of the compound has been evaluated through various assays, including the MTT assay which measures cell viability.
- Research Findings : In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects on cancer cell lines. For example, compounds with similar thiazole structures were found to inhibit cell proliferation significantly.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 5-((3,4-Difluorophenyl)... | 45.69 | HeLa (cervical cancer) |
| Another derivative | 50.81 | MCF7 (breast cancer) |
The IC50 values indicate that these compounds could potentially serve as leads for developing new anticancer agents .
The proposed mechanism of action for this compound involves interaction with specific receptors or enzymes implicated in microbial growth and cancer cell proliferation. Molecular docking studies suggest that the thiazole and triazole moieties may play a crucial role in binding to active sites of target proteins.
Case Studies
- Antimicrobial Efficacy : A study conducted by Raghavendra et al. explored various piperazine derivatives, concluding that modifications at the para position significantly enhance antibacterial activity .
- Cytotoxicity Against Cancer Cells : Xia et al. reported that halogen substitutions on phenyl rings improved anticancer activity in related compounds, highlighting the importance of structural modifications .
Aplicaciones Científicas De Investigación
Inhibition of Nucleoside Transporters
Recent studies have indicated that compounds structurally related to this molecule may serve as inhibitors of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. These transporters are crucial in regulating nucleotide synthesis and adenosine function, which are vital for cellular metabolism and signaling pathways.
- Mechanism of Action : The compound's ability to inhibit ENTs can potentially affect the uptake of nucleosides in cancer cells, thereby influencing chemotherapy outcomes. For instance, derivatives that share structural similarities with the compound have shown selective inhibition of ENT2 over ENT1, enhancing their therapeutic efficacy against certain cancers .
Antitumor Activity
The thiazolo[3,2-b][1,2,4]triazole moiety has been associated with antitumor activity. Research has demonstrated that compounds containing this scaffold can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
- Case Studies : Specific analogs have been tested in vitro against various cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring and fluorophenyl groups can enhance potency .
Potential Side Effects and Toxicology
While the pharmacological potential is significant, understanding the toxicity profile of such compounds is essential for their development as therapeutic agents. Preliminary toxicity assessments should be conducted to evaluate:
- Cytotoxicity : Assessing the compound's effects on non-cancerous cell lines.
- Metabolic Stability : Evaluating how the compound is metabolized in vivo to predict potential side effects.
Comparación Con Compuestos Similares
Structural Analogs
Fluorophenyl-Substituted Triazole/Thiazole Derivatives
- Compound 4 and Compound 5 (): These isostructural analogs share a thiazole-triazole backbone with fluorophenyl substituents. Their crystallographic data reveal planar molecular conformations, except for one fluorophenyl group oriented perpendicularly.
- 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (): This analog substitutes fluorine with chlorine on the phenyl ring and introduces methoxy/ethoxy groups. The chlorine atom increases molecular weight (avg. mass: 539.04 g/mol vs. ~520–530 g/mol for fluorinated analogs) and may alter lipophilicity, impacting membrane permeability .
Table 1: Structural and Physicochemical Comparison
Triazole-Thiadiazole Hybrids ()
Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibit antifungal activity via 14-α-demethylase lanosterol (PDB: 3LD6) inhibition. methoxy groups) .
Pharmacological and Functional Insights
Acetylcholinesterase (AChE) Inhibition ()
The 3D-QSAR model (R² = 0.972) for AChE inhibitors highlights the importance of steric and electrostatic fields. The target compound’s 3,4-difluorophenyl group may enhance electrostatic interactions with AChE’s peripheral anionic site compared to less electronegative substituents (e.g., chlorine in ).
Antifungal Potential ()
Molecular docking studies on triazole-thiadiazoles suggest that bulkier substituents (e.g., 4-methoxyphenyl) improve interactions with fungal lanosterol demethylase. The target compound’s 2-ethylthiazolo group and fluorophenyl-piperazine system may offer analogous steric and electronic advantages, though this requires experimental validation .
Research Findings and Limitations
- Synthesis Challenges : Unlike the straightforward crystallization of compounds (DMF solvent, triclinic symmetry), the target compound’s synthesis may require tailored conditions due to its ethylthiazolo and difluorophenyl groups.
- Activity Predictions : While QSAR models () and docking studies () provide mechanistic insights, the absence of direct bioactivity data for the target compound limits definitive conclusions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
